molecular formula C18H27N3O4S B601555 ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester CAS No. 147126-74-7

ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester

Cat. No.: B601555
CAS No.: 147126-74-7
M. Wt: 381.50
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester: is a chemical compound known for its role as an intermediate in the synthesis of antiviral drugs. It is particularly significant in the production of nucleoside reverse transcriptase inhibitors, which are used in the treatment of HIV infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester involves several steps. One common method includes the reaction of 5-fluoro-2-oxo-1,3-oxathiolane-2-carboxylic acid with (1S,2R,5S)-5-methyl-2-isopropylcyclohexanol under specific conditions to form the ester . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, particularly antiviral agents .

Biology: In biological research, it serves as a tool to study the mechanisms of nucleoside reverse transcriptase inhibitors and their interactions with viral enzymes.

Medicine: Medically, it is crucial in the development of drugs for the treatment of HIV, contributing to the synthesis of compounds that inhibit viral replication.

Industry: Industrially, it is used in the large-scale production of antiviral drugs, ensuring a steady supply of essential medications.

Mechanism of Action

The mechanism of action of ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester involves its conversion into active metabolites that inhibit the reverse transcriptase enzyme of HIV. This inhibition prevents the viral RNA from being transcribed into DNA, thereby blocking the replication of the virus. The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved are those related to viral replication and transcription.

Comparison with Similar Compounds

    Lamivudine: Another nucleoside reverse transcriptase inhibitor used in HIV treatment.

    Emtricitabine: A similar compound with a fluorine atom, also used as an antiviral agent.

Uniqueness: ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester is unique due to its specific stereochemistry, which can influence its interaction with biological targets and its overall efficacy as an intermediate in drug synthesis.

Properties

IUPAC Name

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-10(2)12-5-4-11(3)8-13(12)24-16(22)17-25-15(9-26-17)21-7-6-14(19)20-18(21)23/h6-7,10-13,15,17H,4-5,8-9H2,1-3H3,(H2,19,20,23)/t11-,12+,13-,15+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYKWNYBSBURDT-CBAJHEILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=CC(=NC3=O)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H](C1)OC(=O)[C@H]2O[C@H](CS2)N3C=CC(=NC3=O)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001104910
Record name (1S,2R,5S)-5-Methyl-2-(1-methylethyl)cyclohexyl (2S,5R)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001104910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147126-74-7
Record name (1S,2R,5S)-5-Methyl-2-(1-methylethyl)cyclohexyl (2S,5R)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147126-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2R,5S)-5-Methyl-2-(1-methylethyl)cyclohexyl (2S,5R)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001104910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester
Reactant of Route 2
Reactant of Route 2
ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester
Reactant of Route 3
Reactant of Route 3
ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester
Reactant of Route 4
Reactant of Route 4
ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester
Reactant of Route 5
ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester
Reactant of Route 6
ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.